molecular formula C8H10ClNO2S B3053190 Methanesulfonamide, 1-chloro-N-(phenylmethyl)- CAS No. 51822-98-1

Methanesulfonamide, 1-chloro-N-(phenylmethyl)-

Cat. No. B3053190
CAS RN: 51822-98-1
M. Wt: 219.69 g/mol
InChI Key: PRTWZRAABOYCEZ-UHFFFAOYSA-N
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Description

“Methanesulfonamide, 1-chloro-N-(phenylmethyl)-” is a chemical compound . It is also known as “Methanesulfonamide, 1-chloro-N- [2,3,4,5-tetrachloro- 6- (2,4-dichlorophenoxy)phenyl]-, sodium salt” in English and “Méthanesulfonamide, 1-chloro-N- [2,3,4,5-tétrachloro- 6- (2,4-dichlorophénoxy)phényl]-, sel de sodium” in French .


Synthesis Analysis

Sulfonamides, the group to which this compound belongs, can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .


Molecular Structure Analysis

The molecular formula of “Methanesulfonamide, 1-chloro-N-(phenylmethyl)-” is C10H14ClNO2S . Its average mass is 199.270 Da .


Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .


Physical And Chemical Properties Analysis

The average mass of “Methanesulfonamide, 1-chloro-N-(phenylmethyl)-” is 199.270 Da . The molecular weight of Methanesulfonamide is 95.12 .

Mechanism of Action

The general formula for sulfonamides is R−SO2NR’R" or R−S(=O)2−NR’R", where each R is some organic group. Any sulfonamide can be considered as derived from a sulfonic acid by replacing a hydroxyl group (−OH) with an amine group .

Safety and Hazards

Methanesulfonamide has a hazard classification of Eye Irrit. 2 - Skin Irrit. 2. The safety precautionary statements include P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313 .

properties

IUPAC Name

N-benzyl-1-chloromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c9-7-13(11,12)10-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTWZRAABOYCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199780
Record name Methanesulfonamide, 1-chloro-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51822-98-1
Record name Methanesulfonamide, 1-chloro-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051822981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, 1-chloro-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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